molecular formula C8H13NO4 B1449079 Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate CAS No. 2031259-21-7

Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate

Cat. No. B1449079
M. Wt: 187.19 g/mol
InChI Key: ZPQSDGVNMBMKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO4 . It has a molecular weight of 187.2 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate is 1S/C8H13NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate is a liquid . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not available in the retrieved data.

Scientific Research Applications

Foldamers Construction

Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate, specifically the 2-oxo-1,3-oxazolidine-4-carboxylic acid, has been designed as a conformationally restricted building block for constructing pseudopeptide foldamers. These foldamers demonstrate a poly(L-Pro)n II-like helical conformation stabilized by intramolecular α-C−H···O=C hydrogen bonds. This acylurethane-based foldameric structure, when appropriately functionalized, shows potential as a robust template for various applications (Tomasini et al., 2003).

Synthesis of D-ribo-phytosphingosine

A derivative of Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate, specifically [4R-[4alpha(S),5alpha]]-2,2-Dimethyl-4-(2-oxo-5-vinyl[1,3]dioxolan-4-yl)oxazolidine-3-carboxylic acid tert-butyl ester, was used in a high-yield synthesis of D-ribo-phytosphingosine. This synthesis involved a key step of microwave-enhanced cross metathesis for chain elongation (Lombardo et al., 2006).

Diastereoselective Alkylation

The compound was utilized in the diastereoselective alkylation of its oxazolidine derivatives. The use of bulky substituents like tert-butyl together with Boc as the N-protecting group led to the exclusive formation of one alkylated diastereomer, showcasing its utility in stereoselective synthesis (Koskinen et al., 2004).

Synthesis of SARS-CoV 3CL Protease Inhibitors

A specific derivative of Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate, namely trifluoromethyl-β-amino alcohol, was synthesized from this compound and used in the formation of peptides possessing a CF3-ketone group. These peptides exhibited inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), indicating its potential in antiviral drug development (Sydnes et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, and H412 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and harmful to aquatic life with long-lasting effects (H412) .

properties

IUPAC Name

tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQSDGVNMBMKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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